N-Acetylglycine-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2-dideuterio-2-[(2,2,2-trideuterioacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJIRPAQVSHGFK-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

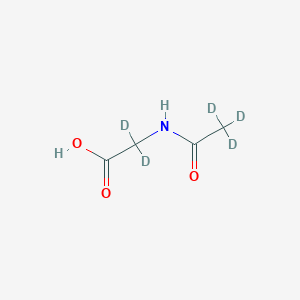

N-Acetylglycine-d5 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

N-Acetylglycine-d5 is the deuterated form of N-Acetylglycine, a derivative of the amino acid glycine. The incorporation of five deuterium atoms into the molecule makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use as a tracer in metabolic research is also a key application. This guide provides a detailed overview of the chemical properties, structure, and analytical data of this compound.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H2D5NO3 | [1][2] |

| Molecular Weight | 122.13 g/mol | [1] |

| CAS Number | 1219805-82-9 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 207-209 °C (for non-deuterated form) | [3] |

| Boiling Point | Not available | |

| Solubility | DMSO: 100 mg/mL (818.80 mM) (ultrasonication may be required) Water: 50 mg/mL (409.40 mM) (ultrasonication may be required) | [1] |

| Purity | ≥98% | |

| Isotopic Purity | Typically ≥99% | [4] |

Chemical Structure

The chemical structure of this compound features deuterium atoms replacing hydrogen atoms on both the acetyl group and the alpha-carbon of the glycine moiety.

SMILES: [2H]C([2H])([2H])C(=O)NC([2H])([2H])C(=O)O[2]

InChI Key: OKJIRPAQVSHGFK-ZBJDZAJPSA-N[2]

The structural formula is depicted below:

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of N-Acetylglycine shows a molecular ion peak (M+) at m/z 117.[5] For this compound, the molecular ion peak is expected at m/z 122, reflecting the mass increase from the five deuterium atoms. Fragmentation patterns would also be altered, providing valuable information for structural elucidation and isotopic labeling studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the ¹H NMR spectrum of N-Acetylglycine, characteristic peaks are observed for the acetyl methyl protons and the methylene protons of the glycine unit.[5] For this compound, the signals corresponding to the deuterated positions would be absent or significantly reduced to residual proton signals. The spectrum would be simplified, primarily showing the N-H proton signal, unless exchanged with a deuterated solvent.

¹³C NMR: The ¹³C NMR spectrum of N-Acetylglycine shows distinct signals for the carbonyl carbons, the alpha-carbon, and the acetyl methyl carbon.[6] In the spectrum of this compound, the carbons directly bonded to deuterium (CD2 and CD3) would exhibit splitting into multiplets due to C-D coupling and would likely show a slight upfield shift compared to the corresponding carbons in the non-deuterated molecule.

Infrared (IR) Spectroscopy

The IR spectrum of N-Acetylglycine displays characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and C-H bonds.[7] For this compound, the C-D stretching and bending vibrations would appear at lower frequencies (higher wavenumbers) compared to the C-H vibrations, providing a clear indication of deuteration.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general method can be adapted from the synthesis of N-Acetylglycine. The key modification would be the use of deuterated starting materials. A plausible synthetic route is the acetylation of glycine-d2 with acetic anhydride-d6.

General Synthetic Workflow for N-Acetylation of Glycine:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bmse000610 N-acetylglycine at BMRB [bmrb.io]

- 7. Glycine, N-acetyl- [webbook.nist.gov]

N-Acetylglycine-d5 in Research: A Technical Guide for Quantitative Analysis and Metabolic Tracing

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylglycine, also known as aceturic acid, is an endogenous N-acylglycine metabolite found in various biological fluids, including blood and urine.[1] It is formed through the conjugation of glycine with acetyl-CoA, a key intermediate in cellular metabolism.[1][2] In research, the stable isotope-labeled (SIL) analogue, N-Acetylglycine-d5, serves as a powerful tool. Stable isotope labeling involves replacing atoms (in this case, hydrogen) with their heavier, non-radioactive isotopes (deuterium, ²H or d).[3]

This compound is chemically identical to its endogenous counterpart but possesses a greater mass, making it distinguishable by mass spectrometry. This property underpins its two primary applications in research: as a high-fidelity internal standard for precise quantification and as a tracer for elucidating metabolic pathways.[4][5][6] This guide provides an in-depth overview of these applications, including quantitative data, experimental protocols, and workflow visualizations.

Core Applications in Research

Internal Standard for Quantitative Mass Spectrometry

The gold standard for quantification in mass spectrometry is isotope dilution, which relies on the use of a stable isotope-labeled internal standard. This compound is an ideal internal standard for the accurate measurement of endogenous N-acetylglycine for several reasons:

-

Physicochemical Similarity: It behaves nearly identically to the unlabeled (endogenous) analyte during sample extraction, chromatography, and ionization. This ensures that any sample loss or variability in instrument response affects both the analyte and the standard equally, allowing for accurate correction.

-

Co-elution: In liquid chromatography-mass spectrometry (LC-MS), this compound co-elutes with the endogenous N-acetylglycine, which is critical for correcting matrix effects—the suppression or enhancement of ionization caused by other molecules in the sample.

-

Mass Resolution: It is easily resolved from the endogenous compound by the mass spectrometer due to its 5 Dalton mass difference, preventing signal interference.

This method is crucial for metabolomic studies, diagnosing inborn errors of metabolism, and discovering potential disease biomarkers where precise concentration measurements are required.[7]

Caption: Workflow for quantification using this compound as an internal standard.

Metabolic Tracer Studies

As a stable isotope-labeled compound, this compound can be used as a tracer to track the metabolic fate of N-acetylglycine within a biological system.[4][6] By introducing this compound to cells or organisms, researchers can follow the deuterium label as it is incorporated into downstream metabolites. This approach, central to metabolic flux analysis, helps to:

-

Elucidate Metabolic Pathways: Determine the flow (flux) of metabolites through specific biochemical pathways.[8]

-

Measure Enzyme Activity: Quantify the rate of enzymatic reactions involving N-acetylglycine, such as its synthesis by glycine N-acyltransferase (GLYAT) or its degradation.[1][2]

-

Investigate Nitrogen Metabolism: In conjunction with other isotopes like ¹⁵N, it can help build comprehensive models of carbon and nitrogen co-assimilation in cellular systems.[8][9]

These studies are vital for understanding the dynamic changes in metabolism associated with disease states, drug action, or environmental changes.

Caption: Conceptual workflow for this compound as a metabolic tracer.

Caption: Biosynthesis of N-Acetylglycine.

Physicochemical and Quantitative Data

The key to this compound's utility is its mass difference compared to the endogenous compound. The following table summarizes the relevant quantitative data.

| Property | N-Acetylglycine (Endogenous) | This compound (Labeled) |

| Chemical Formula | C₄H₇NO₃[10] | C₄H₂D₅NO₃ |

| Molecular Weight | 117.1033 g/mol [10] | 122.1346 g/mol |

| Monoisotopic Mass | 117.0426 Da | 122.0740 Da |

| Mass Shift (Δm) | N/A | +5.0314 Da |

| Typical Isotopic Purity | N/A | >98% |

Experimental Methodologies

Protocol: Quantification of N-Acetylglycine in Human Urine using LC-MS/MS

This protocol provides a general framework for the quantification of N-acetylglycine using this compound as an internal standard, adapted from established methods for acylglycines.[7]

Objective: To accurately measure the concentration of N-acetylglycine in human urine samples.

Materials and Reagents:

-

N-Acetylglycine certified reference standard

-

This compound (Internal Standard, IS)

-

LC-MS Grade Acetonitrile, Methanol, and Water

-

Formic Acid

-

Human urine samples (stored at -80°C)

-

Microcentrifuge tubes and pipettes

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Procedure:

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of N-acetylglycine in 50% methanol.

-

Prepare a 100 µg/mL stock solution of this compound (IS) in 50% methanol.

-

Create a series of calibration standards (e.g., 1-500 nM) by serially diluting the N-acetylglycine stock solution and spiking each with a constant concentration of the IS (e.g., 50 nM).[7]

-

-

Sample Preparation:

-

Thaw urine samples on ice.

-

Vortex and centrifuge samples at 14,000 x g for 10 minutes at 4°C to pellet debris.

-

In a new microcentrifuge tube, combine 50 µL of urine supernatant with 200 µL of cold acetonitrile containing the this compound IS (at a concentration to achieve a final concentration of 50 nM).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to an LC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would be 2% B held for 1 min, ramp to 98% B over 8 min, hold for 2 min, and re-equilibrate at 2% B for 3 min.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: ESI in positive ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for N-Acetylglycine: Precursor ion (Q1) m/z 118.0 -> Product ion (Q3) m/z 72.0 (loss of carboxylic acid group).

-

MRM Transition for this compound: Precursor ion (Q1) m/z 123.0 -> Product ion (Q3) m/z 77.0.

-

-

Note: MRM transitions should be optimized empirically on the specific instrument used.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous N-acetylglycine and the this compound internal standard.

-

Calculate the peak area ratio (N-acetylglycine / this compound) for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of N-acetylglycine in the urine samples by interpolating their peak area ratios from the calibration curve.

-

Summary and Conclusion

This compound is an indispensable tool for researchers in metabolomics, clinical diagnostics, and drug development. Its primary function as a stable isotope-labeled internal standard enables highly accurate and precise quantification of its endogenous analogue, correcting for experimental variability that would otherwise compromise results. Furthermore, its application as a metabolic tracer provides a dynamic view of biochemical pathways, offering insights into cellular function and disease mechanisms. The methodologies and workflows presented in this guide underscore the compound's versatility and importance in modern quantitative biological science.

References

- 1. Human Metabolome Database: Showing metabocard for Acetylglycine (HMDB0000532) [hmdb.ca]

- 2. Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel doubly labelled 13C, 15N amino acid method for measuring energy and protein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycine, N-acetyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Purification of N-Acetylglycine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Acetylglycine-d5, an isotopically labeled analog of N-Acetylglycine. This compound is valuable as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS and as a tracer in metabolic research.[1] The protocols and data herein are compiled to assist researchers in the successful laboratory-scale preparation and quality assessment of this important molecule.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acetylation of glycine-d5. A well-established and reliable method, adapted from a procedure for the unlabeled analog in Organic Syntheses, involves the reaction of glycine-d5 with acetic anhydride-d6 in an aqueous medium.[2] This approach is high-yielding and proceeds readily under mild conditions.

Reaction Scheme

The chemical transformation at the core of this synthesis is the nucleophilic attack of the amino group of glycine-d5 on one of the carbonyl carbons of acetic anhydride-d6, leading to the formation of an amide bond.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of N-Acetylglycine.[2]

Materials:

-

Glycine-d5 (MW: 80.08 g/mol )

-

Acetic anhydride-d6 (MW: 108.13 g/mol )

-

Deionized water

-

Ice

Equipment:

-

Erlenmeyer flask (sized appropriately for the scale of the reaction)

-

Mechanical stirrer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Drying oven or vacuum desiccator

Procedure:

-

In an Erlenmeyer flask equipped with a mechanical stirrer, combine glycine-d5 and deionized water (in a ratio of approximately 1 g of glycine-d5 to 4 mL of water).

-

Stir the mixture vigorously until the glycine-d5 is nearly completely dissolved.

-

Add acetic anhydride-d6 (approximately 2 molar equivalents relative to glycine-d5) to the solution in one portion.

-

Continue vigorous stirring for 15-20 minutes. The solution will become hot, and the product may begin to crystallize.

-

Cool the flask in an ice bath and then place it in a refrigerator (4-8 °C) overnight to ensure complete crystallization.

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the initial crop of this compound in an oven at 100-110 °C or under vacuum.

-

To recover a second crop of the product, transfer the combined filtrate and washings to a round-bottom flask and evaporate to dryness under reduced pressure on a water bath at 50-60 °C. The residue can be recrystallized from a minimum amount of boiling water.[2]

Quantitative Data (Expected)

The following table summarizes the expected quantitative data for the synthesis, based on a representative scale and the reported yields for the non-deuterated analog.[2]

| Parameter | Value | Reference |

| Starting Material: Glycine-d5 | 1.00 mole (80.08 g) | [2] |

| Reagent: Acetic Anhydride-d6 | 2.00 moles (216.26 g) | [2] |

| Solvent: Deionized Water | 300 mL | [2] |

| Expected Yield (Total) | 89-92% | [2] |

| Expected Mass of Product | 108.7 - 112.4 g | Calculated |

| Melting Point | 207-208 °C (for non-deuterated) | [2] |

Purification of this compound

The primary method for the purification of this compound is recrystallization from water. This technique leverages the difference in solubility of the compound in hot versus cold solvent to remove soluble impurities.

Purification Workflow

The following diagram illustrates the logical steps involved in the purification process.

Caption: Workflow for the purification of this compound.

Recrystallization Protocol

-

Transfer the crude this compound to a clean Erlenmeyer flask.

-

Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid. If necessary, add small portions of hot water until the solid is fully dissolved.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold deionized water, and dry thoroughly.

Characterization of this compound

Characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

| Parameter | Predicted Value |

| Molecular Formula | C₄H₂D₅NO₃ |

| Molecular Weight | 122.13 g/mol |

| ¹H NMR | The spectrum is expected to show the absence of signals corresponding to the acetyl methyl protons (around 2.05 ppm) and the α-methylene protons (around 3.76 ppm) which are present in the non-deuterated analog.[3] A broad singlet for the amide proton (N-H) may be observed depending on the solvent and concentration. |

| ¹³C NMR | The spectrum is expected to be similar to that of N-Acetylglycine, with signals for the carbonyl carbons and the α-carbon. The signals for the deuterated carbons (CD₃ and CD₂) will be significantly broadened and may be coupled to deuterium, resulting in multiplets. Expected chemical shifts are approximately 22 ppm (CD₃), 44 ppm (CD₂), 174 ppm (amide C=O), and 177 ppm (acid C=O).[4] |

| Mass Spectrometry (ESI+) | The [M+H]⁺ ion is expected at m/z 123.1. The [M+Na]⁺ ion is expected at m/z 145.1. |

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when performing these procedures. The expected characterization data serves as a benchmark for assessing the outcome of the synthesis.

References

N-Acetylglycine-d5: A Technical Guide to Isotopic Labeling and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling, purity analysis, and applications of N-Acetylglycine-d5. This deuterated analog of N-Acetylglycine serves as a critical internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays, ensuring accuracy and precision in research and drug development.

Isotopic Labeling and Synthesis

The synthesis of this compound is most commonly achieved through the acetylation of deuterated glycine (Glycine-d2) with deuterated acetic anhydride (Acetic Anhydride-d6). This method ensures the stable incorporation of five deuterium atoms into the N-Acetylglycine molecule.

A typical synthesis involves the reaction of Glycine-d2, where the two hydrogen atoms on the α-carbon are replaced with deuterium, with Acetic Anhydride-d6, where the six hydrogen atoms on the two acetyl groups are replaced with deuterium. The reaction is typically carried out in an aqueous medium. The use of deuterated reagents is the cornerstone of producing a high-purity deuterated final product.

Reaction Scheme:

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A plausible experimental protocol, adapted from the synthesis of unlabeled N-Acetylglycine, is as follows[1]:

-

Dissolution: Dissolve Glycine-d2 (1 molar equivalent) in heavy water (D₂O).

-

Acetylation: Add Acetic Anhydride-d6 (2 molar equivalents) to the solution with vigorous stirring. The reaction is exothermic.

-

Crystallization: Continue stirring for 20-30 minutes. The this compound may begin to crystallize. Cool the solution in an ice bath to facilitate complete crystallization.

-

Isolation: Collect the crystalline product by filtration.

-

Washing: Wash the crystals with a small amount of ice-cold D₂O to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound under vacuum.

Isotopic Purity and Analysis

The isotopic purity and enrichment of this compound are critical for its function as an internal standard. These parameters are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercial suppliers of this compound generally report a chemical purity of ≥98% and an isotopic purity of ≥99% atom % D[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling pattern and assessing the level of deuterium incorporation.

-

¹H NMR: The absence or significant reduction of proton signals corresponding to the acetyl methyl group and the α-carbon protons confirms successful deuteration at these positions.

-

²H NMR (Deuterium NMR): The presence of signals in the deuterium spectrum at chemical shifts corresponding to the acetyl and α-carbon positions confirms the presence and location of the deuterium atoms.

-

¹³C NMR: The carbon signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the unlabeled compound.

Table 1: Summary of Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Comment |

| ¹H | Residual solvent peak | - | Absence of signals for acetyl and α-protons indicates high deuteration. |

| ²H | ~2.0 | Singlet | Acetyl group deuterons (CD₃). |

| ~3.9 | Singlet | α-carbon deuterons (CD₂). | |

| ¹³C | ~22 | Multiplet | Acetyl methyl carbon (CD₃). |

| ~41 | Multiplet | α-carbon (CD₂). | |

| ~170 | Singlet | Amide carbonyl carbon. | |

| ~173 | Singlet | Carboxylic acid carbon. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is the primary method for quantifying isotopic enrichment and purity. By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its unlabeled counterpart, the degree of deuteration can be precisely determined.

Experimental Protocol: LC-MS/MS Analysis of Isotopic Purity

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

-

Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in either positive or negative mode.

-

Analysis: Perform a full scan analysis to identify the molecular ions of this compound ([M-H]⁻ at m/z 121.08 or [M+H]⁺ at m/z 123.09) and any isotopologues with fewer deuterium atoms.

-

Quantification: Determine the relative abundance of the ion corresponding to this compound (d5) and the ions corresponding to d4, d3, d2, d1, and d0 species. The isotopic purity is calculated from these relative abundances.

-

Table 2: Quantitative Data for this compound Purity

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥98.0% | HPLC, NMR |

| Isotopic Purity (Atom % D) | ≥99% | Mass Spectrometry |

| Isotopic Enrichment (d5) | >98% | Mass Spectrometry |

Application as an Internal Standard

This compound is widely used as an internal standard in quantitative bioanalysis. The addition of a known amount of the deuterated standard to a biological sample allows for the accurate quantification of the endogenous (unlabeled) N-Acetylglycine. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of variations in sample preparation, injection volume, and ionization efficiency[4][5][6][7].

Workflow for the use of this compound as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, providing the highest level of accuracy and precision for bioanalytical methods in drug development and clinical research.

References

- 1. orgsyn.org [orgsyn.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of N-Acetylglycine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of N-Acetylglycine-d5, a deuterated analog of the endogenous metabolite N-Acetylglycine. This document details its properties, proposed synthesis, and its primary application as an internal standard in quantitative analytical methodologies. Experimental protocols for its use in mass spectrometry-based analyses are also provided.

Core Physical and Chemical Characteristics

This compound is a stable isotope-labeled form of N-Acetylglycine, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, as it is chemically identical but mass-shifted.[1][2]

Table 1: Physical and Chemical Properties of this compound and N-Acetylglycine

| Property | This compound | N-Acetylglycine (for comparison) |

| Synonyms | Aceturic acid-d5, Acetamidoacetic acid-d5, N-Acetyl-d3-glycine-2,2-d2 | Aceturic acid, Acetamidoacetic acid |

| CAS Number | 1219805-82-9 | 543-24-8 |

| Molecular Formula | C₄H₂D₅NO₃[1][2] | C₄H₇NO₃ |

| Molecular Weight | 122.13 g/mol [1][2] | 117.10 g/mol |

| Appearance | White to off-white solid[1] | White crystalline powder |

| Melting Point | Not empirically determined, but expected to be very close to the non-deuterated form. | 207-209 °C |

| Boiling Point | Not empirically determined. | ~325 °C (estimated) |

| pKa | Not empirically determined. | ~3.77 (estimated) |

| Solubility | Soluble in DMSO and Water.[1] | Soluble in water. |

Synthesis of this compound

Proposed Synthesis Protocol

This protocol is adapted from the well-established synthesis of N-Acetylglycine.[3][4]

Materials:

-

Glycine-d5

-

Acetic anhydride-d6

-

Glacial acetic acid-d4

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve glycine-d5 in a minimal amount of glacial acetic acid-d4 with stirring.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of acetic anhydride-d6 to the cooled solution while stirring continuously.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.

-

Slowly add cold deionized water to quench the excess acetic anhydride.

-

Crystallize the product by cooling the solution in an ice bath.

-

Collect the this compound crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the product under vacuum to yield the final this compound.

Diagram 1: Proposed Synthesis of this compound

Metabolic Pathway of N-Acetylglycine

N-Acetylglycine is an endogenous metabolite found in various biological systems. Its primary route of biosynthesis involves the enzymatic conjugation of glycine with acetyl-CoA, a reaction catalyzed by glycine N-acyltransferase (GLYAT).

Diagram 2: Biosynthesis of N-Acetylglycine

Experimental Protocols for Quantitative Analysis

This compound is predominantly used as an internal standard in quantitative mass spectrometry to account for variations in sample preparation and instrument response.[1] Below are representative protocols for its use in LC-MS/MS and GC-MS.

LC-MS/MS Method for Quantification in Plasma

This protocol provides a general framework for the analysis of N-Acetylglycine in plasma using this compound as an internal standard.

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol/water).

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

-

LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like N-Acetylglycine.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient from high organic to high aqueous content.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Positive or negative electrospray ionization (ESI), to be optimized for the analyte.

-

MRM Transitions:

-

N-Acetylglycine: Precursor ion (e.g., [M+H]⁺) -> Product ion

-

This compound: Precursor ion (e.g., [M+H]⁺) -> Product ion

-

Diagram 3: LC-MS/MS Experimental Workflow

GC-MS Method for Quantification in Urine

For GC-MS analysis, derivatization is necessary to increase the volatility of N-Acetylglycine.

1. Sample Preparation and Derivatization:

-

To 1 mL of urine, add a known amount of this compound.

-

Adjust the pH to <2 with HCl.

-

Extract the organic acids with ethyl acetate.

-

Evaporate the organic layer to dryness.

-

Derivatize the residue using a suitable agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, by heating at 70°C for 30 minutes.

2. GC-MS Conditions:

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 300°C).

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or MRM if using a triple quadrupole.

-

Monitored Ions: Select characteristic ions for the derivatized N-Acetylglycine and this compound.

Diagram 4: GC-MS Experimental Workflow

Conclusion

This compound is a crucial tool for researchers in metabolomics and drug development, enabling accurate and precise quantification of its endogenous counterpart. This guide provides the fundamental physical, chemical, and metabolic information required for its effective use. The detailed experimental workflows serve as a starting point for the development of robust analytical methods tailored to specific research needs.

References

- 1. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metbio.net [metbio.net]

N-Acetylglycine-d5 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetylglycine-d5, a deuterated stable isotope-labeled compound. It is intended to serve as a comprehensive resource for researchers in various scientific fields, particularly those engaged in drug development and metabolomics. This document outlines key purchasing information from various suppliers, details its primary applications, and provides an exemplary experimental protocol for its use in quantitative analysis.

Introduction to this compound

This compound is the deuterated form of N-Acetylglycine, a minor constituent found in numerous foods. In the realm of scientific research, its deuterated analogue serves as an invaluable tool, primarily as an internal standard for quantitative analyses using mass spectrometry (MS) techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to its non-labeled counterpart. This characteristic allows it to mimic the behavior of the analyte of interest during sample preparation and analysis, thereby enabling accurate quantification by correcting for variations in extraction efficiency, matrix effects, and instrument response.

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key purchasing information from several reputable vendors to facilitate easy comparison for procurement.

| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |

| MedchemExpress | HY-Y0069S | 1219805-82-9 | >98% | 1 mg, 5 mg, 10 mg |

| Sigma-Aldrich (AA BLOCKS) | AABH9A221DBA | 1219805-82-9 | 98% | Inquire |

| Peptidequotes (Gentaur) | 1219805-82-9 | Not Specified | 25 mg | |

| Toronto Research Chemicals | 1219805-82-9 | Not Specified | Inquire | |

| Cayman Chemical | Not directly listed | Not Specified | Inquire | |

| Santa Cruz Biotechnology | Not directly listed | Not Specified | Inquire |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantification of a target analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a representative example and may require optimization based on the specific analyte, matrix, and instrumentation.

Materials and Reagents

-

Target Analyte (non-labeled)

-

This compound (Internal Standard, IS)

-

LC-MS grade water

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade methanol (MeOH)

-

Formic acid (FA)

-

Biological matrix (e.g., blank human plasma)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of the biological matrix (blank plasma for calibration standards and quality controls, or study samples) into microcentrifuge tubes.

-

For the calibration curve, spike 5 µL of the appropriate analyte working solution into the blank plasma samples. For quality control (QC) samples, spike at low, medium, and high concentrations. For blank samples, add 5 µL of the 50:50 acetonitrile/water mixture.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except for the blank matrix samples (to which 150 µL of acetonitrile without IS is added).

-

Vortex mix all tubes for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Operate in positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and this compound.

Data Analysis

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Use the calibration curve to determine the concentration of the analyte in the QC and study samples.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative LC-MS/MS experiment.

Logical Relationship in Internal Standard-Based Quantification

The core principle of using an internal standard is based on the logical relationship that the ratio of the analyte signal to the internal standard signal is proportional to the analyte's concentration. This relationship holds true even when experimental variations affect the absolute signals of both compounds.

References

The Biological Significance of N-Acetylglycine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylglycine (Ac-Gly), an N-acetylated amino acid, is emerging as a metabolite of significant biological interest. Traditionally viewed as a simple detoxification product, recent evidence suggests a more complex role for Ac-Gly in cellular metabolism and signaling. This technical guide provides a comprehensive overview of N-Acetylglycine metabolism, detailing its biosynthetic and degradation pathways, the key enzymes involved, and its physiological and pathological relevance. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers and professionals in drug development investigating the therapeutic and diagnostic potential of this metabolite.

Introduction

N-acetylated amino acids are a class of metabolites formed by the addition of an acetyl group to the amino group of an amino acid. This modification alters their chemical properties and biological activity[1]. N-Acetylglycine is biosynthesized from glycine and acetyl-CoA by the enzyme Glycine N-acyltransferase (GLYAT) and is hydrolyzed back to glycine and acetate by Aminoacylase I (ACY1)[2]. While its role in the detoxification of xenobiotics by conjugation is well-established, emerging research points towards its involvement in metabolic regulation, particularly in conditions like obesity[3]. This guide will delve into the core aspects of N-Acetylglycine metabolism, providing the necessary technical details for its study.

Metabolic Pathways

The metabolism of N-Acetylglycine is primarily a two-step process involving its synthesis and degradation.

Biosynthesis of N-Acetylglycine

N-Acetylglycine is synthesized in the mitochondria by the enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13). This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of glycine[2]. This reaction is a part of the broader glycine conjugation pathway, which is crucial for the detoxification of various endogenous and exogenous acyl-CoA compounds[4][5].

Degradation of N-Acetylglycine

The hydrolysis of N-Acetylglycine back to glycine and acetate is catalyzed by the cytosolic enzyme Aminoacylase I (ACY1, EC 3.5.1.14). This enzyme is particularly abundant in the kidney and plays a role in the catabolism of various N-acetylated amino acids[6]. A deficiency in ACY1 leads to the accumulation and increased urinary excretion of N-acetylated amino acids, including N-Acetylglycine[5][7].

Quantitative Data

Accurate quantification of N-Acetylglycine and the kinetic parameters of the enzymes involved in its metabolism are crucial for understanding its biological role.

Enzyme Kinetics

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

| GLYAT | Benzoyl-CoA | 0.0579 | 17.1 | Human | [8] |

| Salicyl-CoA | 0.0837 | 10.1 | Human | [8] | |

| Isovaleryl-CoA | 0.124 | 7.64 | Human | [8] | |

| Octanoyl-CoA | 0.198 | 3.3 | Human | [8] | |

| Glycine | 0.5 - 2.9 (with various acyl-CoAs) | - | Human Liver | [9] | |

| Butyryl-CoA | 0.3 - 5.6 (with glycine) | - | Human Liver | [9] | |

| Hexanoyl-CoA | 0.3 - 5.6 (with glycine) | - | Human Liver | [9] | |

| Octanoyl-CoA | 0.3 - 5.6 (with glycine) | - | Human Liver | [9] | |

| mGLYAT | Benzoyl-CoA | - | - | Mouse | [10] |

| Acetyl-CoA | Indexed as relative (kcat/Km)app | - | Mouse | [10] |

Table 1: Kinetic Parameters of Glycine N-acyltransferase (GLYAT).

Metabolite Concentrations

The concentration of N-Acetylglycine in biological fluids can vary depending on the physiological state. It is considered a uremic toxin when present in high concentrations in the serum or plasma[2].

| Biofluid | Condition | Concentration (µM) | Reference |

| Blood | Normal (Adult) | 109.44 ± 85.64 | [2] |

Table 2: Concentration of N-Acetylglycine in Human Blood.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying N-Acetylglycine metabolism.

Quantification of N-Acetylglycine by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of N-Acetylglycine in biological samples.

Materials:

-

Biological sample (plasma, urine, tissue homogenate)

-

Internal Standard (e.g., ¹³C₂,¹⁵N-N-Acetylglycine)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system with ESI source

Procedure:

-

Sample Preparation:

-

To 100 µL of sample, add 10 µL of internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate N-Acetylglycine from other matrix components.

-

Flow rate: 0.3 mL/min.

-

Injection volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization mode: Positive or negative electrospray ionization (ESI).

-

MRM transitions: Monitor specific precursor-to-product ion transitions for N-Acetylglycine and its internal standard.

-

-

-

Data Analysis:

-

Construct a standard curve by plotting the peak area ratio of N-Acetylglycine to the internal standard against the concentration of the standards.

-

Determine the concentration of N-Acetylglycine in the samples from the standard curve.

-

Glycine N-acyltransferase (GLYAT) Enzyme Activity Assay

This colorimetric assay measures the activity of GLYAT by detecting the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Enzyme source (e.g., mitochondrial fraction from liver or kidney homogenate, purified recombinant GLYAT)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Glycine solution (1 M)

-

Acetyl-CoA solution (10 mM)

-

DTNB solution (10 mM in Tris-HCl buffer)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing:

-

50 µL of Tris-HCl buffer

-

10 µL of Glycine solution

-

10 µL of DTNB solution

-

20 µL of enzyme preparation

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of Acetyl-CoA solution to each well.

-

Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes).

-

The rate of increase in absorbance is proportional to the GLYAT activity (the molar extinction coefficient of the product, TNB, at 412 nm is 14,150 M⁻¹cm⁻¹).

Aminoacylase I (ACY1) Enzyme Activity Assay

This protocol describes a colorimetric assay for ACY1 activity based on the quantification of the released amino acid using ninhydrin.

Materials:

-

Enzyme source (e.g., cytosolic fraction from kidney homogenate, purified recombinant ACY1)

-

HEPES buffer (100 mM, pH 7.5)

-

N-Acetylglycine solution (100 mM)

-

Ninhydrin reagent

-

Trichloroacetic acid (TCA) solution (10%)

-

96-well microplate or microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 µL of HEPES buffer

-

50 µL of N-Acetylglycine solution

-

50 µL of enzyme preparation

-

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of 10% TCA.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 100 µL of ninhydrin reagent and heat at 100°C for 10 minutes.

-

Cool to room temperature and measure the absorbance at 570 nm.

-

Quantify the amount of glycine produced using a standard curve of known glycine concentrations.

Biological Significance and Therapeutic Potential

The metabolism of N-Acetylglycine has implications in several physiological and pathological contexts.

Detoxification

The primary role of GLYAT is the detoxification of a wide range of xenobiotic and endogenous carboxylic acids by conjugating them with glycine, thereby facilitating their excretion[4][5].

Metabolic Regulation

Recent studies have linked N-Acetylglycine to metabolic health. Lower levels of urinary N-Acetylglycine have been observed in individuals with obesity, suggesting a potential role in adiposity-related metabolic disturbances[3]. The administration of N-acetylcysteine (a precursor to cysteine and glutathione, but also structurally related to N-Acetylglycine) has been shown to have beneficial effects in animal models of diet-induced obesity and in humans with obesity by improving insulin resistance and reducing inflammation[1][11].

Neurological Function

While direct evidence for N-Acetylglycine's role in the central nervous system is limited, N-acetylated amino acids, in general, are found in the brain. N-acetylaspartate is a well-known marker of neuronal health. The role of N-Acetylglycine in neurological function remains an area for future investigation.

Drug Development

The enzymes of N-Acetylglycine metabolism, GLYAT and ACY1, represent potential targets for therapeutic intervention. Modulating the activity of these enzymes could be a strategy for managing metabolic disorders or for enhancing the detoxification of certain compounds. Furthermore, N-Acetylglycine itself could be explored as a biomarker for metabolic diseases.

Conclusion

N-Acetylglycine is a metabolite with a growing biological significance that extends beyond its role in detoxification. Its metabolism is intricately linked to cellular energy status (via acetyl-CoA) and amino acid homeostasis. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers to further explore the multifaceted roles of N-Acetylglycine in health and disease. Future research should focus on elucidating the specific signaling pathways modulated by N-Acetylglycine and on validating its potential as a therapeutic target and biomarker.

References

- 1. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Acetylglycine (HMDB0000532) [hmdb.ca]

- 3. assaygenie.com [assaygenie.com]

- 4. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. westmont.edu [westmont.edu]

- 7. N-Acetylglycine — Early Detection Research Network [edrn.nci.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Acetylcysteine causes analgesia in a mouse model of painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Acetylglycine-d5 in Metabolic Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of N-Acetylglycine-d5 as a stable isotope tracer in metabolic pathway analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this tool in their studies.

Introduction

This compound is a deuterated form of N-Acetylglycine, a naturally occurring metabolite. The replacement of five hydrogen atoms with deuterium creates a stable, heavier version of the molecule that can be distinguished from its endogenous counterpart by mass spectrometry.[1] This property allows this compound to be used as a tracer to follow the metabolic fate of the N-acetyl and glycine moieties within cellular systems. The use of stable isotopes like deuterium has become a cornerstone of metabolic research, offering a powerful method to elucidate complex biochemical pathways without the safety concerns associated with radioactive isotopes.[1] Deuterated compounds can also exhibit a "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic reactions, providing insights into rate-limiting steps of drug metabolism.

Core Concepts in this compound Metabolic Tracing

N-Acetylglycine is biosynthesized from glycine and acetyl-CoA by the enzyme glycine N-acyltransferase (GLYAT).[2] Conversely, it can be hydrolyzed back to glycine and acetate. By introducing this compound into a biological system, researchers can trace the incorporation of the deuterated acetyl group into pathways involving acetyl-CoA, and the deuterated glycine into glycine-dependent biosynthetic pathways.

Tracing the Acetyl Moiety: The deuterated acetyl group, upon release from this compound, can contribute to the cellular acetyl-CoA pool. This allows for the investigation of metabolic flux into pathways such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and protein acetylation.

Tracing the Glycine Moiety: The deuterated glycine component can be traced into various biosynthetic pathways, including the synthesis of serine, purines, and glutathione. This provides a window into one-carbon metabolism and cellular redox homeostasis.

Experimental Design and Protocols

A typical metabolic tracing experiment using this compound in a cell culture model involves several key stages: cell culture and tracer administration, sample quenching and extraction, and analytical detection and quantification.

Cell Culture and Tracer Administration

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal. A common starting point is to replace the corresponding non-labeled amino acid in the medium with the labeled tracer.

-

Incubation: Culture the cells in the presence of the tracer for a specific duration to allow for uptake and metabolism. Time-course experiments are often valuable to understand the dynamics of label incorporation.

Sample Quenching and Metabolite Extraction

-

Quenching: Rapidly halt metabolic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold quenching solution (e.g., 80% methanol).

-

Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. The extraction is completed by a series of freeze-thaw cycles and centrifugation to separate the soluble metabolites from the protein pellet.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and its labeled downstream metabolites due to its high sensitivity and specificity.

-

Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Mass Spectrometric Detection: Detect and quantify the labeled and unlabeled metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for the parent compound and expected labeled metabolites need to be optimized.

The following table provides a hypothetical set of parameters for an LC-MS/MS method for the analysis of this compound and its potential labeled metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 123.08 | 80.07 | 15 |

| Glycine-d2 | 78.05 | 32.04 | 12 |

| Serine-d2 | 108.06 | 62.05 | 10 |

| Glutathione-d2 (glycine portion) | 310.1 | 181.1 | 20 |

| Citrate-d2 (from acetyl-CoA) | 193.04 | 113.02 | 18 |

| Palmitate-d(n) (from acetyl-CoA) | variable | variable | variable |

This table presents hypothetical values for illustrative purposes. Actual values must be determined empirically.

Data Analysis and Interpretation

The primary output of a stable isotope tracing experiment is the measurement of isotope enrichment in various metabolites. This data can be used to calculate the fractional contribution of the tracer to each metabolite pool and to infer the relative activity of metabolic pathways.

Hypothetical Quantitative Data

The following table illustrates a hypothetical outcome of a tracer experiment where a cancer cell line is incubated with this compound for 24 hours. The data represents the percentage of the metabolite pool that is labeled with deuterium from the tracer.

| Metabolite | Pathway | % Labeled (Control) | % Labeled (Treatment) |

| Glycine | Glycine Metabolism | 95% | 92% |

| Serine | One-Carbon Metabolism | 45% | 30% |

| Glutathione | Redox Homeostasis | 60% | 40% |

| Citrate | TCA Cycle | 15% | 25% |

| Palmitate | Fatty Acid Synthesis | 10% | 20% |

This is a hypothetical dataset for illustrative purposes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathway analysis.

Caption: Metabolic fate of this compound.

Caption: Experimental workflow for tracer analysis.

Conclusion

This compound is a valuable tool for dissecting the intricate network of cellular metabolism. By tracing the fate of its deuterated acetyl and glycine components, researchers can gain quantitative insights into the flux through key metabolic pathways. This in-depth guide provides a framework for designing and implementing tracer studies with this compound, from experimental setup to data interpretation. The methodologies and concepts presented here can be adapted to a wide range of research questions in basic science, drug discovery, and clinical research, ultimately contributing to a deeper understanding of cellular physiology and disease.

References

Methodological & Application

Application Note: High-Throughput Quantification of N-Acetylglycine in Human Plasma and Urine using N-Acetylglycine-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Acetylglycine in human plasma and urine. The use of a stable isotope-labeled internal standard, N-Acetylglycine-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, clinical research, and metabolomics. The protocol employs a simple sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM), offering high specificity and sensitivity.

Introduction

N-Acetylglycine is an N-acylglycine that plays a role as a human metabolite. Accurate and reliable quantification of N-Acetylglycine in biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variations during sample processing and instrument response, thereby ensuring the reliability of the quantitative results.[1]

Experimental

Materials and Reagents

-

Analytes: N-Acetylglycine, this compound (internal standard)

-

Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

-

Biological Matrix: Drug-free human plasma (K2EDTA), Drug-free human urine

Instrumentation

-

LC System: A typical UHPLC system such as a Shimadzu Nexera X2 or Waters ACQUITY UPLC.

-

MS System: A triple quadrupole mass spectrometer such as a SCIEX Triple Quad™ 6500+ or Waters Xevo TQ-S.

-

Analytical Column: A reversed-phase column, for example, a Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of N-Acetylglycine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the N-Acetylglycine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation Protocols

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

Thaw urine samples at room temperature and vortex for 10 seconds.

-

Centrifuge at 4000 x g for 5 minutes to pellet any precipitate.

-

In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).

-

Vortex for 10 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Parameters:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B, and then re-equilibrate at 5% B.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions

The following MRM transitions are proposed based on the fragmentation patterns of similar N-acyl glycines and deuterated standards. The optimal collision energies should be determined experimentally.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-Acetylglycine | 118.1 | 76.1 | 50 | 15 |

| This compound | 123.1 | 81.1 | 50 | 15 |

Results and Discussion

The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity. The following tables summarize the expected performance of the method based on typical results for similar bioanalytical assays.

Linearity

The calibration curves for N-Acetylglycine are expected to show excellent linearity over a concentration range of 10 to 5000 ng/mL in both plasma and urine.

| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Human Plasma | 10 - 5000 | > 0.99 |

| Human Urine | 10 - 5000 | > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations.

| Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Human Plasma | Low | 30 | < 15 | < 15 | 85 - 115 |

| Medium | 500 | < 15 | < 15 | 85 - 115 | |

| High | 4000 | < 15 | < 15 | 85 - 115 | |

| Human Urine | Low | 30 | < 15 | < 15 | 85 - 115 |

| Medium | 500 | < 15 | < 15 | 85 - 115 | |

| High | 4000 | < 15 | < 15 | 85 - 115 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

| Matrix | Parameter | Low QC | Medium QC | High QC |

| Human Plasma | Extraction Recovery (%) | > 80 | > 80 | > 80 |

| Matrix Effect (%) | 85 - 115 | 85 - 115 | 85 - 115 | |

| Human Urine | Extraction Recovery (%) | > 85 | > 85 | > 85 |

| Matrix Effect (%) | 85 - 115 | 85 - 115 | 85 - 115 |

Visualization of Experimental Workflow

Caption: Experimental workflow for the quantification of N-Acetylglycine.

Logical Relationship of Internal Standard Use

Caption: Rationale for using this compound as an internal standard.

Conclusion

The developed LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantitative analysis of N-Acetylglycine in human plasma and urine. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This protocol is well-suited for applications in clinical research for the study of metabolic pathways and in pharmaceutical development for pharmacokinetic monitoring.

References

Application Note: Quantitative Analysis of Protein Acetylation Dynamics using N-Acetylglycine-d5 Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acetylation is a critical post-translational modification (PTM) that plays a fundamental role in regulating a wide array of cellular processes, including gene transcription, metabolism, and signal transduction. The dynamic nature of acetylation, governed by the interplay of acetyltransferases and deacetylases, necessitates robust methods for its quantitative analysis. Metabolic labeling with stable isotopes has emerged as a powerful strategy for monitoring PTM dynamics in a cellular context.[1][2][3] This application note describes a protocol for the quantitative analysis of protein acetylation using N-Acetylglycine-d5, a deuterated precursor for the acetyl group. By introducing a stable isotope-labeled acetyl moiety into cellular proteins, this method allows for the mass spectrometry-based quantification of acetylation turnover and the identification of proteins with dynamic acetylation profiles.

The workflow involves the metabolic incorporation of the deuterated acetyl group from this compound into the cellular acetyl-CoA pool, which is subsequently used by acetyltransferases to modify proteins. Following cell lysis and protein digestion, acetylated peptides are enriched and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift introduced by the d5-acetyl group enables the differentiation and relative quantification of pre-existing ("light") and newly synthesized ("heavy") acetylated proteins.

Experimental Protocols

Materials and Reagents

-

This compound (isotopic purity > 98%)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Dialyzed Fetal Bovine Serum

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing grade trypsin

-

Anti-acetyllysine antibody-conjugated beads for immunoprecipitation

-

Elution buffer (e.g., 0.1% Trifluoroacetic acid)

-

C18 desalting spin columns

-

LC-MS/MS grade solvents (acetonitrile, formic acid, water)

Metabolic Labeling of Cells

-

Culture cells in standard growth medium to the desired confluency.

-

For the "heavy" labeled sample, replace the standard medium with a labeling medium containing this compound. The final concentration of this compound should be optimized for the specific cell line but a starting concentration of 1-5 mM is recommended. It is advisable to use dialyzed FBS to reduce the concentration of unlabeled glycine and acetate.

-

For the "light" control sample, culture cells in a parallel flask with standard medium.

-

Incubate the cells for a time course appropriate for the biological question. For dynamic studies, time points can range from a few hours to 24 hours or longer.

Cell Lysis and Protein Extraction

-

After the labeling period, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protein Digestion

-

Take an equal amount of protein (e.g., 1-2 mg) from both the "light" and "heavy" samples.

-

Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

-

Dilute the protein solution 5-fold with 50 mM ammonium bicarbonate.

-

Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the resulting peptide mixture using a C18 spin column according to the manufacturer's instructions.

Enrichment of Acetylated Peptides

-

Resuspend the desalted peptides in an immunoprecipitation (IP) buffer.

-

Add anti-acetyllysine antibody-conjugated beads to the peptide solution.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for the binding of acetylated peptides.

-

Wash the beads several times with IP buffer to remove non-specifically bound peptides.

-

Elute the enriched acetylated peptides from the beads using an elution buffer (e.g., 0.1% TFA).

-

Desalt the enriched peptides using a C18 spin column.

LC-MS/MS Analysis

-

Resuspend the enriched and desalted peptides in a solution of 0.1% formic acid.

-

Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

-

Set the mass spectrometer to operate in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

Data Analysis

-

Process the raw MS data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

-

Search the data against a relevant protein database, specifying carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and acetylation of lysine (light and heavy forms) as variable modifications.

-

The mass difference between the light (unlabeled) and heavy (d5-labeled) acetylated peptides will be approximately 5.03 Da.

-

Quantify the relative abundance of the light and heavy acetylated peptides by comparing their respective peak areas or intensities.

-

Calculate the heavy/light ratio to determine the extent of new protein acetylation.

Data Presentation

Table 1: Quantified Acetylated Peptides

| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Heavy/Light Ratio |

| P04406 | GAPDH | K.IIVAPerK.A | 1.20E+08 | 6.50E+07 | 0.54 |

| P62258 | ACTG1 | K.SYELPDGQVITIGNER.F | 9.80E+07 | 8.20E+07 | 0.84 |

| Q13547 | NPM1 | K.AVTETVDEAK.L | 5.40E+06 | 9.70E+06 | 1.80 |

| ... | ... | ... | ... | ... | ... |

Table 2: Proteins with Significant Changes in Acetylation

| Protein ID | Gene Name | Regulation | Fold Change (H/L) | p-value | Function |

| Q9Y6K9 | SIRT2 | Down | 0.35 | 0.002 | Deacetylase |

| P10809 | HSP90AA1 | Up | 2.15 | 0.011 | Chaperone |

| P60709 | ACTB | No Change | 1.05 | 0.85 | Cytoskeleton |

| ... | ... | ... | ... | ... | ... |

Visualizations

Caption: Experimental workflow for quantitative acetylproteomics.

Caption: A hypothetical signaling pathway involving protein acetylation.

References

Application of N-Acetylglycine-d5 in Metabolomics Studies

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a powerful approach to understanding cellular physiology and disease mechanisms. Accurate quantification of these metabolites is paramount for generating reliable and reproducible data. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based metabolomics, as they effectively compensate for variations in sample preparation and instrument response. N-Acetylglycine-d5, a deuterated analog of the endogenous metabolite N-acetylglycine, serves as an ideal internal standard for the precise quantification of N-acetylglycine in various biological matrices. This document provides detailed application notes and protocols for the use of this compound in metabolomics studies, including its application as an internal standard for quantitative analysis and its potential use in metabolic flux analysis.

Quantitative Analysis of N-Acetylglycine using this compound as an Internal Standard